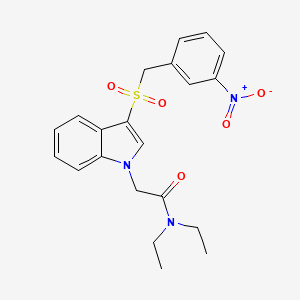

N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N,N-diethyl-2-[3-[(3-nitrophenyl)methylsulfonyl]indol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-3-22(4-2)21(25)14-23-13-20(18-10-5-6-11-19(18)23)30(28,29)15-16-8-7-9-17(12-16)24(26)27/h5-13H,3-4,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKZKVNENCNHSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the indole derivative.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Acetamide Formation: Finally, the acetamide group is formed by reacting the intermediate with diethylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The sulfonyl group can be reduced to a thiol group.

Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

Oxidation: Conversion of the nitro group to an amine.

Reduction: Formation of a thiol group from the sulfonyl group.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The nitrobenzyl group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonyl group may also play a role in modulating the compound’s activity by interacting with proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Indole Ring

Sulfonyl vs. Sulfanyl Groups

- Target Compound : The sulfonyl group at C3 enhances polarity and hydrogen-bonding capacity compared to sulfanyl analogs. This may improve interactions with enzymatic active sites .

- 3-Methylbenzyl substituent increases hydrophobicity, which may enhance tissue penetration but reduce solubility. Molecular weight: 366.52 g/mol; Formula: C₂₂H₂₆N₂OS .

Nitro vs. Halogen Substituents

- N-(Substituted Phenyl)-2-(3-(Hydroxyimino)Methyl)-1H-Indol-1-yl)Acetamides (): Halogens (Cl, Br) at the phenyl ring ortho position (e.g., compounds 3j, 3a) significantly enhance antioxidant activity (DPPH IC₅₀: 12–15 μM vs. ascorbic acid: 10 μM) .

Acetamide Side Chain Modifications

N,N-Diethyl vs. N-Phenethyl Groups

- Target Compound : The diethyl group balances lipophilicity (LogP ~3.5 estimated) and steric bulk, favoring passive diffusion .

- 2-[1-[(3-Fluorophenyl)Methyl]Indol-3-yl]Sulfonyl-N-[2-(Trifluoromethyl)Phenyl]Acetamide () :

Enzyme Inhibition Profiles

Biological Activity

N,N-Diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide, identified by its CAS number 894005-25-5, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, focusing on its antimicrobial and cytotoxic properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 429.5 g/mol. The compound features an indole ring, which is known for its diverse biological activities, and a nitrobenzyl moiety that may enhance its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O5S |

| Molecular Weight | 429.5 g/mol |

| CAS Number | 894005-25-5 |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available indole derivatives. The introduction of the nitrobenzyl and sulfonyl groups is crucial for enhancing the compound's biological profile.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. In vitro tests have demonstrated significant activity against a range of pathogens:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial properties .

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. The following findings summarize its potential as an anticancer agent:

The compound demonstrated equipotent activity against both cell lines, suggesting a broad spectrum of action against cancer cells.

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with proteins involved in apoptosis pathways, potentially leading to increased cell death in malignant cells .

Case Studies

A notable study focused on the synthesis and evaluation of related indole compounds showed that modifications at the nitro group significantly influenced their biological activity. The presence of electron-withdrawing groups like nitro on the aromatic ring was essential for enhancing antimicrobial and cytotoxic activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.